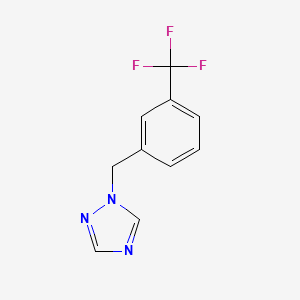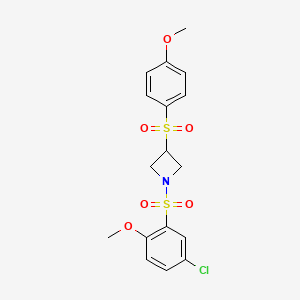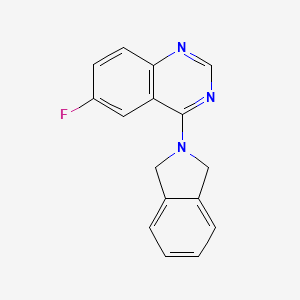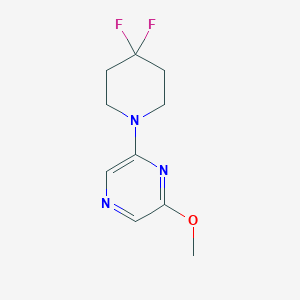
1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a 1,2,4-triazole ring
Métodos De Preparación
The synthesis of 1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyl Halide: The starting material, 3-(trifluoromethyl)benzyl alcohol, is converted to 3-(trifluoromethyl)benzyl bromide using a halogenating agent such as phosphorus tribromide (PBr3).
Nucleophilic Substitution: The benzyl bromide is then reacted with sodium azide (NaN3) to form 3-(trifluoromethyl)benzyl azide.
Cyclization: The azide undergoes a cyclization reaction with hydrazine hydrate (N2H4·H2O) to form the 1,2,4-triazole ring, yielding the final product, this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the triazole ring to a more saturated form.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives with modified functional groups that retain the core structure of the original compound.
Aplicaciones Científicas De Investigación
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In materials science, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-(3-(trifluoromethyl)benzyl)-1H-1,2,4-triazole exerts its effects involves interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. These interactions can modulate various biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)benzyl)-1H-1,2,4-triazole: Similar structure but with the trifluoromethyl group in the para position, which can influence its reactivity and biological activity.
1-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole: Lacks the benzyl group, which can affect its overall properties and applications.
1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
115201-44-0 |
|---|---|
Fórmula molecular |
C10H8F3N3 |
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)9-3-1-2-8(4-9)5-16-7-14-6-15-16/h1-4,6-7H,5H2 |
Clave InChI |
JHXSGWNCHWZAKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B15119198.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B15119200.png)
![1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119210.png)
![5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15119213.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15119237.png)
![2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15119246.png)
![1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15119261.png)

![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119268.png)

![3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B15119280.png)
![methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119289.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione](/img/structure/B15119300.png)
